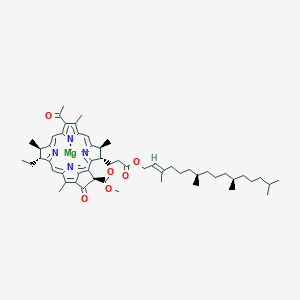
5-Ethylhydantoin
Overview
Description
5-Ethylhydantoin is a chemical compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Ethylhydantoin consists of 5 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
5-Ethylhydantoin is a solid substance . Its melting point is around 150°C .Scientific Research Applications
Biochemistry: Enzyme Inhibition Studies
5-Ethylhydantoin has been utilized in biochemistry for the study of enzyme inhibition. It serves as a competitive inhibitor for certain hydrolase enzymes, which are crucial in metabolic pathways. Researchers use this compound to understand the binding affinity and structural requirements for enzyme active sites .
Pharmaceutical Research: Anticonvulsant Drug Synthesis
In pharmaceutical research, 5-Ethylhydantoin is a precursor in the synthesis of anticonvulsant drugs. Its structure is similar to that of other hydantoin derivatives like phenytoin, which are effective in the treatment of epilepsy .
Organic Chemistry: Chiral Resolution Agent
Organic chemists employ 5-Ethylhydantoin as a chiral resolution agent. It helps in separating enantiomers of racemic mixtures, which is essential for the production of enantiomerically pure pharmaceuticals .
Medical Diagnostics: Biomarker for Metabolic Disorders
5-Ethylhydantoin can be used as a biomarker in medical diagnostics to detect metabolic disorders. Its presence and concentration in biological samples can indicate abnormalities in urea cycle function or amino acid metabolism .
Industrial Applications: Chemical Intermediate
Industrially, 5-Ethylhydantoin is used as a chemical intermediate in the production of other compounds. It is involved in various synthesis processes due to its reactive imidazolidine ring .
Environmental Applications: Analytical Standard
In environmental science, 5-Ethylhydantoin can serve as an analytical standard for the calibration of instruments. It helps in the accurate measurement of nitrogen-containing compounds in soil and water samples .
Agricultural Chemistry: Pesticide Synthesis
5-Ethylhydantoin is also used in the synthesis of certain pesticides. Its derivatives can act as growth regulators or herbicides, playing a role in crop protection strategies .
Material Science: Polymer Synthesis
In material science, 5-Ethylhydantoin can be incorporated into polymers to enhance their properties. It can improve the thermal stability and mechanical strength of certain polymeric materials .
Safety and Hazards
5-Ethylhydantoin may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes. Protective equipment, including gloves and eye protection, should be worn when handling this substance .
Mechanism of Action
5-Ethylhydantoin, also known as 5-ethylimidazolidine-2,4-dione, is a chemical compound with the molecular formula C5H8N2O2 . This article will cover its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s worth noting that hydantoin derivatives form a class of anticonvulsants . Therefore, it’s plausible that 5-Ethylhydantoin may interact with similar targets, such as voltage-gated sodium channels, which are common targets for anticonvulsant drugs.
Mode of Action
It’s suggested that the mechanism of action of hydantoin derivatives is probably very similar to that of phenytoin . Phenytoin works by stabilizing the overactive sodium channels in the brain, which inhibits the spread of seizure activity rather than abolishing the primary focus of seizure discharges .
properties
IUPAC Name |
5-ethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-3-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBRXBZGVHQUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019316 | |
| Record name | 2-Ethylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylhydantoin | |
CAS RN |
15414-82-1 | |
| Record name | 5-Ethylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015414821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15414-82-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ETHYLHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWN24H4XJJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)


![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)

![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)




